4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol 4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol 4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol is a natural product found in Mosla scabra, Ammi huntii, and Polemannia montana with data available.
Brand Name: Vulcanchem
CAS No.: 17672-88-7
VCID: VC21026017
InChI: InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4-6H,7H2,1-3H3/b5-4+
SMILES: CC=CC1=CC(=C2C(=C1OC)OCO2)OC
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol

CAS No.: 17672-88-7

Cat. No.: VC21026017

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol - 17672-88-7

Specification

Description 4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol is a natural product found in Mosla scabra, Ammi huntii, and Polemannia montana with data available.
CAS No. 17672-88-7
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name 4,7-dimethoxy-5-[(E)-prop-1-enyl]-1,3-benzodioxole
Standard InChI InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4-6H,7H2,1-3H3/b5-4+
Standard InChI Key XKCIPTFOQRVXGG-SNAWJCMRSA-N
Isomeric SMILES C/C=C/C1=CC(=C2C(=C1OC)OCO2)OC
SMILES CC=CC1=CC(=C2C(=C1OC)OCO2)OC
Canonical SMILES CC=CC1=CC(=C2C(=C1OC)OCO2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator